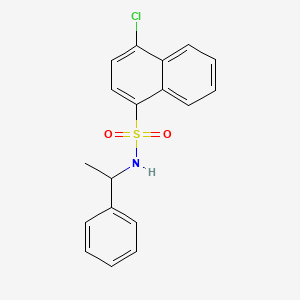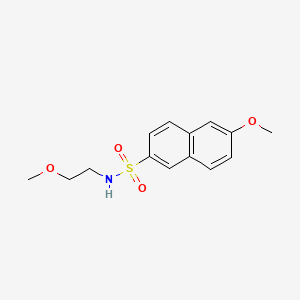
Verdoracine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Verdoracine is a natural product that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a secondary metabolite produced by the fungus Aspergillus terreus and belongs to the class of polyketide-derived macrolides. Verdoracine has shown promising results in various scientific studies, and its unique chemical structure has made it an interesting target for further research.
Mecanismo De Acción
The mechanism of action of verdoracine is not fully understood. However, it has been hypothesized that it exerts its antitumor activity by inhibiting the growth of cancer cells through the induction of apoptosis. Verdoracine has also been found to inhibit the activity of certain enzymes involved in the biosynthesis of bacterial cell walls and nucleic acids, leading to the inhibition of bacterial growth.
Biochemical and Physiological Effects:
Verdoracine has been found to have several biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to the induction of apoptosis. Additionally, it has been found to inhibit the activity of certain enzymes involved in the biosynthesis of bacterial cell walls and nucleic acids, leading to the inhibition of bacterial growth. Verdoracine has also been found to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using verdoracine in lab experiments is its potent antitumor activity against various cancer cell lines. Additionally, it has been found to inhibit the growth of bacteria, fungi, and parasites, making it a potential therapeutic agent for various infectious diseases. However, one of the limitations of using verdoracine in lab experiments is its complex synthesis method, which makes it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the research and development of verdoracine. One of the areas of interest is the elucidation of its mechanism of action, which will provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the optimal dosage and administration of verdoracine for its potential therapeutic applications. Furthermore, the development of novel synthetic methods for the production of verdoracine will enable its large-scale production, making it more accessible for further research and development.
Conclusion:
In conclusion, verdoracine is a natural product with significant potential for various therapeutic applications. Its unique chemical structure and potent antitumor, antibacterial, antifungal, and anti-parasitic activities make it an interesting target for further research. The elucidation of its mechanism of action and the development of novel synthetic methods will enable its large-scale production and further research into its potential therapeutic applications.
Métodos De Síntesis
The synthesis of verdoracine is a complex process that involves several steps. The first step involves the fermentation of Aspergillus terreus, which produces the natural product. The crude extract is then purified using various chromatographic techniques, such as silica gel column chromatography, preparative HPLC, and reverse-phase HPLC. The final product is obtained in the form of a white powder.
Aplicaciones Científicas De Investigación
Verdoracine has shown significant potential in various scientific studies. It has been found to exhibit potent antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. Verdoracine has also shown promising results in inhibiting the growth of bacteria, fungi, and parasites. Additionally, it has been found to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
Propiedades
Número CAS |
14974-92-6 |
|---|---|
Nombre del producto |
Verdoracine |
Fórmula molecular |
H12O18S3Sc2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(6-ethoxy-2-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B1172313.png)



